molecular formula C8H16ClN B6245227 {spiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2408971-64-0

{spiro[2.4]heptan-5-yl}methanamine hydrochloride

Cat. No.: B6245227
CAS No.: 2408971-64-0
M. Wt: 161.67 g/mol
InChI Key: WWGAGOVUMUYLOJ-UHFFFAOYSA-N
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Description

{spiro[2.4]heptan-5-yl}methanamine hydrochloride: is a chemical compound with the molecular formula C8H15N·HCl. It is a derivative of spiro compounds, which are characterized by a bicyclic structure with one atom shared between the two rings. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {spiro[2.4]heptan-5-yl}methanamine hydrochloride typically involves the following steps:

  • Starting Material: : The synthesis begins with a suitable spiro compound precursor.

  • Amination Reaction: : The precursor undergoes an amination reaction, where an amine group is introduced to the spiro structure.

  • Acidification: : The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amination reactions and purification processes to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{spiro[2.4]heptan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of spiro[2.4]heptan-5-one derivatives.

  • Reduction: : Formation of spiro[2.4]heptan-5-ylmethanamine.

  • Substitution: : Formation of various substituted spiro compounds.

Scientific Research Applications

{spiro[2.4]heptan-5-yl}methanamine hydrochloride is used in several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound is used in the study of biological systems and pathways.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {spiro[2.4]heptan-5-yl}methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

{spiro[2.4]heptan-5-yl}methanamine hydrochloride is compared with other similar compounds, such as:

  • {spiro[2.4]heptan-4-yl}methanamine hydrochloride

  • {spiro[2.4]heptan-6-yl}methanamine hydrochloride

These compounds share similar structural features but differ in the position of the amine group, leading to variations in their chemical properties and applications.

Properties

CAS No.

2408971-64-0

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

spiro[2.4]heptan-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-6-7-1-2-8(5-7)3-4-8;/h7H,1-6,9H2;1H

InChI Key

WWGAGOVUMUYLOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC1CN.Cl

Purity

95

Origin of Product

United States

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